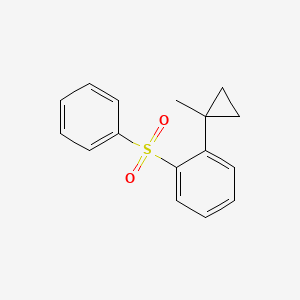
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene typically involves the reaction of benzenesulfonyl chloride with 2-(1-methylcyclopropyl)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene: Unique due to the presence of both a benzenesulfonyl group and a 1-methylcyclopropyl group.
Benzenesulfonyl chloride: Lacks the 1-methylcyclopropyl group.
2-(1-Methylcyclopropyl)benzene: Lacks the benzenesulfonyl group.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the benzenesulfonyl and 1-methylcyclopropyl groups allows for a diverse range of chemical transformations and interactions.
Properties
CAS No. |
87415-37-0 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16O2S/c1-16(11-12-16)14-9-5-6-10-15(14)19(17,18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
ZYNXWAZUFWJCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


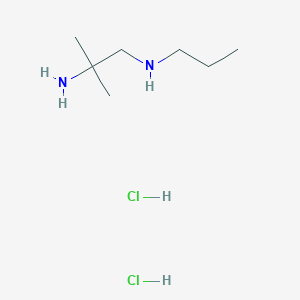
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
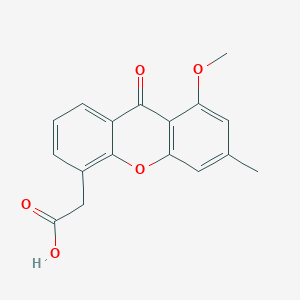
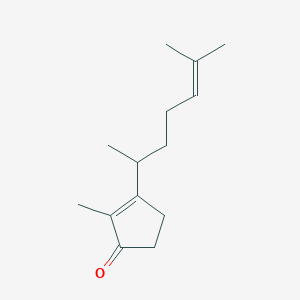
-lambda~5~-phosphane](/img/structure/B14396097.png)
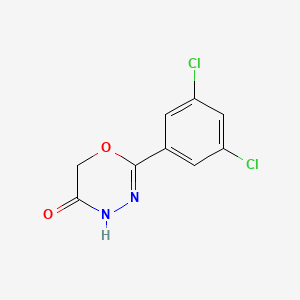
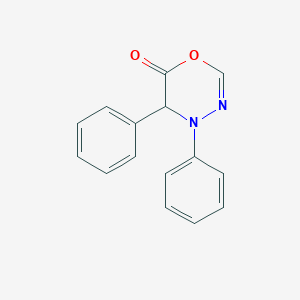
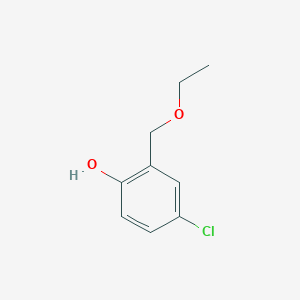
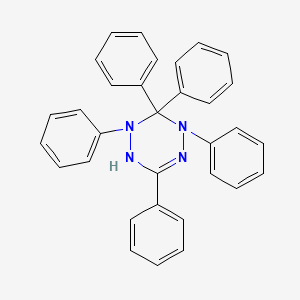
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
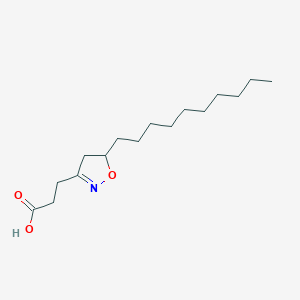
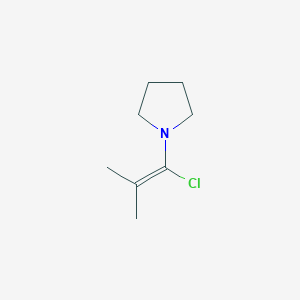
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
